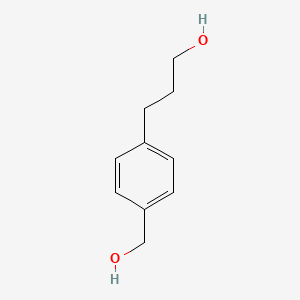

3-(4-Hydroxymethyl-phenyl)-propan-1-OL

Description

Contextualization within Organic Chemistry and Aromatic Alcohols

In the field of organic chemistry, alcohols are a fundamental class of compounds characterized by a hydroxyl (-OH) group attached to a saturated carbon atom. solubilityofthings.com They are broadly classified based on the carbon skeleton to which the hydroxyl group is bonded. Aromatic alcohols, or aryl-alcohols, are a specific subclass where the hydroxyl group is not directly bonded to the aromatic ring but is part of an alkyl side chain attached to the ring. wikipedia.org This distinguishes them from phenols, where the -OH group is directly attached to an aromatic carbon. wikipedia.org

3-(4-Hydroxymethyl-phenyl)-propan-1-OL fits perfectly within the definition of an aromatic alcohol. Its structure consists of a propanol (B110389) chain, which is an aliphatic alcohol, and a hydroxymethyl-substituted phenyl group. This dual functionality, combining an aromatic ring with two separate hydroxyl groups on aliphatic carbons, makes it a distinct molecule with potential for diverse chemical reactions. Aromatic alcohols are significant in organic synthesis due to their versatile reactivity and are found in various natural and synthetic applications. solubilityofthings.comwikipedia.org

Historical Perspective of Related Phenylpropanol Compounds

The study of phenylpropanol compounds has a long history in chemistry. One of the earliest related compounds to be synthesized and studied was phenylpropanolamine, first synthesized around 1910. wikipedia.org Its effects on blood pressure were characterized in the following decades, and it was medically introduced in the 1930s as a decongestant and appetite suppressant. wikipedia.org

Another related structure, 3-phenyl-1-propanol (B195566), has been synthesized through various methods over the years. Classic organic reactions, such as the Bouveault-Blanc reduction of ethyl cinnamate (B1238496) using sodium and ethanol, were employed in the early 20th century to produce this alcohol. orgsyn.org Over time, more efficient methods were developed, including catalytic hydrogenation and reductions using powerful reagents like lithium aluminum hydride. orgsyn.org These foundational studies on simpler phenylpropanols paved the way for the synthesis and investigation of more complex derivatives like this compound.

Current Significance and Research Imperatives for this compound

The current interest in this compound stems from its utility as a chemical intermediate and its potential biological properties. Its hybrid aromatic-aliphatic structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Table 2: Investigated Research Applications

| Field of Research | Application of this compound |

|---|---|

| Organic Synthesis | Used as an intermediate for creating various organic compounds and pharmaceuticals. |

| Medicinal Chemistry | Investigated for potential anti-inflammatory, anti-cancer, and antimicrobial properties. |

| Material Science | Explored as a monomer for the production of polymers and resins. |

| Biological Studies | Studied for its role in biological processes and as a precursor for other biologically active molecules. |

Research imperatives for this compound focus on several key areas. In medicinal chemistry, studies are ongoing to explore its potential as an anti-inflammatory and anti-cancer agent. Furthermore, its structure has shown promise for antimicrobial activity, with in-vitro studies demonstrating effectiveness against bacteria like Staphylococcus aureus and Escherichia coli by disrupting their cell membranes. The presence of the hydroxymethyl group is also believed to contribute to its antioxidant properties by enhancing its ability to scavenge free radicals. In material science, its diol structure (containing two hydroxyl groups) presents opportunities for its use in polymerization reactions.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,11-12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLRRRVDKVZVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459740 | |

| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38628-53-4 | |

| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Hydroxymethyl Phenyl Propan 1 Ol

Established Synthetic Routes to the Core Structure

Established routes to 3-(4-Hydroxymethyl-phenyl)-propan-1-ol predominantly rely on the reduction of highly oxidized precursors. These precursors, such as dicarboxylic acids, esters, aldehydes, or ketones, already possess the requisite C10 carbon framework. The choice of synthetic route is often dictated by the availability of starting materials and the desired selectivity.

Reductive Transformations of Precursor Compounds

Reductive methods are foundational to the synthesis of this diol, involving the conversion of carbonyl and carboxyl groups into primary alcohols. This can be accomplished through catalytic hydrogenation or the use of chemical hydride reagents.

Catalytic hydrogenation offers a robust method for the reduction of various functional groups. For the synthesis of this compound, this strategy can be applied to precursors such as cinnamic acid derivatives. For instance, the hydrogenation of a suitably substituted cinnamic acid can reduce both the alkene double bond and the carboxylic acid group. chemmethod.comresearchgate.net

The process typically involves heterogeneous catalysts under a pressurized atmosphere of hydrogen gas. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Ruthenium-based catalysts, such as 5% Ru/C, have been shown to be effective in the hydrogenation of both the aromatic ring and carboxylic acid functionalities, although controlling selectivity can be challenging. researchgate.net Palladium on carbon (Pd/C) is also a common catalyst for the reduction of carbon-carbon double bonds. A two-step process might involve the initial reduction of the alkene, followed by the reduction of the carboxylic acid or ester groups.

| Precursor Type | Catalyst System | Key Transformation | Notes |

|---|---|---|---|

| Substituted Cinnamic Acid | Ru/C, Pd/C | Reduction of C=C and COOH | Reaction conditions must be optimized to prevent over-reduction of the aromatic ring. |

| Aromatic Dicarboxylic Acid/Ester | Ru-Sn/Al₂O₃ | Reduction of two COOH/COOR groups | Bimetallic catalysts can offer enhanced selectivity for carboxyl group reduction. researchgate.net |

| Aromatic Aldehyde/Ketone | Pd/Al₂O₃, Rh/Al₂O₃ | Reduction of C=O group | Generally proceeds under milder conditions than carboxylic acid reduction. |

Chemical hydride reagents provide a powerful alternative to catalytic hydrogenation for the reduction of carbonyl and carboxyl precursors. The reactivity of these reagents varies, allowing for selective transformations.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols. masterorganicchemistry.comyoutube.com This makes it highly suitable for the one-pot conversion of precursors like methyl 4-(2-carboxyethyl)benzoate or 4-(3-oxopropyl)benzoic acid to this compound. The reaction is typically performed in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, generally used for the reduction of aldehydes and ketones. It will not typically reduce carboxylic acids or esters. Therefore, a precursor such as 3-(4-formylphenyl)propanal or a keto-aldehyde would be required for a one-step synthesis of the target diol using NaBH₄.

| Hydride Reagent | Suitable Precursor(s) | Functional Group Reduced | Typical Solvent |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dicarboxylic acids, Diesters, Lactones | -COOH, -COOR | THF, Diethyl ether |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | -CHO, C=O | Methanol (B129727), Ethanol |

Catalytic Coupling and Condensation Reactions

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that forge C-C bonds and set oxidation states in a single, atom-economical process. These reactions, often involving transition metal catalysts, can provide novel routes to complex molecules from simpler starting materials.

Ruthenium complexes are highly effective catalysts for a variety of transformations involving alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govorganic-chemistry.org While a direct, single-step synthesis of this compound via a Guerbet-type reaction from simpler alcohols is not prominently documented, the principles of Ru-catalyzed C-C bond formation can be applied.

For example, a hypothetical route could involve the coupling of a benzylic alcohol with a diol under Ru-catalysis. More established are Ru(0)-catalyzed cycloaddition reactions where diols are coupled with unsaturated reactants. nih.govnih.govnih.gov These processes demonstrate the facility of ruthenium to mediate complex transformations involving diols through hydrogen transfer mechanisms, suggesting the potential for developing tailored syntheses for specific diol targets like the one .

The hydrogen-borrowing mechanism is a powerful concept in catalysis that enables alcohols to be used as alkylating agents, with water being the only byproduct. nih.govorganic-chemistry.org This process is central to many ruthenium-catalyzed reactions. The general mechanism can be described in three key stages:

Oxidation (Hydrogen Borrowing): The ruthenium catalyst temporarily "borrows" two hydrogen atoms from a primary alcohol, oxidizing it in situ to a reactive aldehyde intermediate. The catalyst is converted to a ruthenium-hydride species.

Intermediate Reaction: The transient aldehyde participates in a subsequent reaction. This could be a condensation, an addition, or an alkylation reaction with a suitable nucleophile, leading to the formation of a new C-C or C-N bond.

Reduction (Hydrogen Return): The ruthenium-hydride species then returns the borrowed hydrogen atoms to the intermediate formed in the previous step, reducing it to the final, more complex alcohol product. The catalyst is regenerated in its initial state, ready to begin another cycle.

This catalytic cycle avoids the need for pre-oxidizing the alcohol to an aldehyde and then using a separate reducing agent, making it a highly efficient and atom-economical strategy. Investigations into these mechanisms are crucial for designing new synthetic routes, including potential pathways to diols through the sequential alkylation of simpler precursors. acs.orgorganic-chemistry.org

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation, and one-pot syntheses are highly valued in organic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. These approaches minimize waste by reducing the number of intermediate purification steps, saving time and resources.

Despite the advantages of these methodologies, a review of the current scientific literature indicates a notable lack of specific applications of multi-component or one-pot reactions for the direct synthesis of this compound. While MCRs are widely used for constructing diverse molecular architectures, their application to create this particular phenylpropanoid derivative has not been extensively reported. The development of such a process would likely involve the strategic combination of a C3 building block, a substituted aromatic component, and reagents to install the two hydroxyl groups in a single, streamlined procedure. The absence of established protocols in this area highlights an opportunity for future research to devise efficient and convergent synthetic routes to this compound and its analogs.

Novel Approaches in this compound Synthesis

The pursuit of more efficient and sustainable synthetic methods has led to the exploration of novel approaches in chemical synthesis. For this compound, this includes the application of biocatalysis and the adoption of green chemistry principles.

Chemoenzymatic and Biocatalytic Strategies

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. While specific enzymatic routes for the total synthesis of this compound are not prominently documented, the potential for such strategies is significant, particularly for key synthetic steps.

One of the most plausible applications of biocatalysis would be in the asymmetric reduction of a ketone precursor, such as 3-(4-formylphenyl)propanal or a related ketone, to selectively form one of the alcohol functionalities. Dehydrogenase enzymes, for example, are known to catalyze the reduction of a wide range of carbonyl compounds with high enantioselectivity. The use of lipases for the kinetic resolution of racemic mixtures of similar phenylpropanoid structures has also been demonstrated, suggesting another potential biocatalytic route to obtain enantiomerically pure forms of the target molecule. nih.gov These enzymatic approaches offer the promise of producing chiral versions of the compound under environmentally benign aqueous conditions.

Sustainable and Green Chemistry Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied by using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.

A key green methodology applicable to this synthesis is catalytic hydrogenation. The reduction of a precursor like 3-(4-formylphenyl)propanoate or 3-(4-carboxyphenyl)propanoate can be achieved using hydrogen gas with a heterogeneous catalyst such as Palladium on Carbon (Pd/C). This method is highly efficient and atom-economical, producing water as the only byproduct.

Another common method, the reduction of the ketone precursor 3-(4-Hydroxymethyl-phenyl)-propan-1-one with sodium borohydride (NaBH₄), can also be viewed through a green chemistry lens. While NaBH₄ is a stoichiometric reagent, it is considered a milder and safer alternative to other reducing agents like lithium aluminum hydride (LiAlH₄), and the reaction can often be run in more environmentally friendly solvents like alcohols.

Below is a table comparing potential green synthetic approaches for a key reduction step.

| Methodology | Precursor | Reagents | Solvent | Advantages | Disadvantages |

| Catalytic Hydrogenation | 3-(4-formylphenyl)propanoate | H₂, Pd/C | Ethanol, Methanol | High atom economy, clean byproduct (water), catalyst is recyclable | Requires specialized high-pressure equipment |

| Borohydride Reduction | 3-(4-Hydroxymethyl-phenyl)-propan-1-one | NaBH₄ | Methanol, Ethanol | Milder conditions, operational simplicity, high yields | Stoichiometric reagent, generates borate (B1201080) waste |

Elucidation of Reaction Mechanisms and Intermediates in this compound Synthesis

Understanding the underlying reaction mechanisms and identifying transient intermediates are fundamental to optimizing synthetic routes and improving yields and purity.

Mechanistic Investigations of Key Steps

The most well-documented synthetic step towards this compound is the reduction of its ketone precursor. The mechanism of this reduction using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.

The reaction is initiated by the transfer of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone. This nucleophilic attack is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. The oxygen atom of the newly formed alkoxide is then protonated by the solvent (typically methanol or ethanol) in a subsequent workup step, yielding the final propan-1-ol product. Both the primary alcohol of the hydroxymethyl group and the newly formed secondary alcohol of the propanol (B110389) chain are generated through such reduction steps from corresponding carbonyl precursors.

The key steps in the mechanism are outlined in the table below.

| Step | Description | Species Involved |

| 1. Nucleophilic Attack | The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon. | 3-(4-Hydroxymethyl-phenyl)-propan-1-one, BH₄⁻ |

| 2. Intermediate Formation | A transient tetrahedral alkoxide intermediate is formed. | Tetrahedral alkoxide borate complex |

| 3. Protonation | The alkoxide is protonated by the solvent to yield the final alcohol. | Alkoxide intermediate, Methanol/Ethanol |

Characterization of Transient Intermediates in Synthetic Pathways

The primary transient species in the borohydride reduction pathway is the tetrahedral alkoxide intermediate. Due to its high reactivity and short lifetime, this intermediate is typically not isolated but is inferred through mechanistic studies and spectroscopic analysis of analogous reactions. Its formation is characterized by the change in hybridization of the carbonyl carbon from sp² to sp³. The negative charge on the oxygen atom makes it a potent nucleophile and base, leading to its rapid protonation by the protic solvent to complete the reaction. Characterization of such transient species often relies on computational modeling and advanced spectroscopic techniques performed under specialized conditions, such as low-temperature NMR, to observe their fleeting existence.

Chemical Derivatization and Analog Synthesis of 3 4 Hydroxymethyl Phenyl Propan 1 Ol

Functionalization of Hydroxyl Groups in the Chemical Compound

The two hydroxyl groups in 3-(4-Hydroxymethyl-phenyl)-propan-1-OL exhibit different reactivity, allowing for selective functionalization. The benzylic hydroxyl group is generally more reactive towards certain reagents due to the proximity of the aromatic ring.

Esterification is a common method for modifying hydroxyl groups. The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst, leads to the formation of esters. This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com Using an excess of the alcohol or removing water as it is formed can drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

Etherification provides another route to derivatize the hydroxyl groups. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a standard method for preparing ethers. The hydroxyl groups of this compound can be converted to their respective alkoxides by treatment with a strong base, followed by reaction with an appropriate alkyl halide to yield the desired ether.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

Selective protection of one hydroxyl group is essential for regioselective derivatization of the molecule. The choice of protecting group is crucial and depends on the reaction conditions for subsequent steps and the ease of removal. For diols, cyclic acetals are commonly used protecting groups. chem-station.com For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can selectively protect 1,2- and 1,3-diols. chem-station.com

Given the structure of this compound, which is not a 1,2- or 1,3-diol, other strategies are employed. The primary alcohol can be selectively protected over the benzylic alcohol under certain conditions. For example, sterically hindered silylating agents may preferentially react with the less hindered primary hydroxyl group. Conversely, reagents that are more sensitive to electronic effects might favor the benzylic position. The stability of various protecting groups under different conditions allows for a strategic approach to the synthesis of complex derivatives. rsc.org

| Protecting Group Class | Example | Stability |

| Silyl Ethers | Trimethylsilyl (TMS) | Labile to acid and base |

| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) | More stable than TMS |

| Benzyl (B1604629) Ethers | Benzyl (Bn) | Stable to acid and base, removed by hydrogenolysis |

Modifications of the Phenyl Ring and Propanol (B110389) Side Chain

Alterations to the aromatic ring and the three-carbon side chain can significantly impact the molecule's properties.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The hydroxymethyl and propanol substituents are ortho, para-directing groups. Since the para position is occupied by the propanol side chain, electrophiles will primarily add to the ortho positions. Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS).

Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, though it is often associated with issues of polysubstitution and carbocation rearrangements. A more controlled method is Friedel-Crafts acylation followed by reduction of the resulting ketone.

The propanol side chain can be extended. One common strategy involves converting the primary alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide anion. Subsequent hydrolysis and reduction of the nitrile can add an additional carbon to the chain.

Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogs is of significant interest for investigating stereoselective interactions with biological targets. Since this compound is achiral, chirality must be introduced synthetically.

One established method for producing chiral alcohols is the enzymatic resolution of a racemic mixture. researchgate.net For example, lipase-catalyzed enantiomer-selective acylation can be used to separate the enantiomers of a chiral alcohol. researchgate.net This involves the preferential acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net Another approach is the asymmetric reduction of a prochiral ketone. Catalytic systems, such as those employing chiral ruthenium complexes, can effectively reduce ketones to chiral alcohols with high enantioselectivity. sctunisie.org The synthesis of chiral 1,3-diols can also be achieved through asymmetric aldol reactions followed by stereoselective reduction of the resulting keto-alcohols. nih.gov

| Method | Description |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using an enzyme. researchgate.net |

| Asymmetric Reduction | Conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst. sctunisie.org |

| Asymmetric Aldol Reaction | Creation of a chiral keto-alcohol which can be further reduced. nih.gov |

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing chiral molecules that are often required for specific biological or material applications. While direct asymmetric synthesis routes for this compound are not extensively detailed in dedicated literature, methodologies applied to analogous structures provide a clear framework for achieving stereocontrol. These methods generally fall into three categories: organocatalysis, biocatalysis, and metal-catalyzed reactions.

Organocatalysis: This approach utilizes small organic molecules to catalyze asymmetric transformations. For structures similar to the target compound, enantioselective Michael additions and aldol reactions are common strategies. For instance, polystyrene-supported prolinol ethers have been used as chiral organocatalysts in the asymmetric conjugate addition between cinnamaldehyde derivatives and malonates, a key step in building chiral backbones. nih.gov Similarly, cinchona alkaloid-derived catalysts are effective in the enantioselective Michael addition of 4-hydroxycoumarin to benzylideneacetone, demonstrating the power of organocatalysis in creating chiral centers with high enantiomeric excess (ee). nih.gov

Biocatalysis: Enzymes offer high stereoselectivity under mild reaction conditions. Imine reductases (IREDs) have been successfully employed in the dynamic kinetic resolution and reductive amination of 2-phenylpropanal derivatives to yield chiral β-arylpropylamines with excellent conversion rates and enantioselectivity (90% to >99% ee). researchgate.net These chiral amines can serve as precursors to chiral alcohols. Another biocatalytic method involves the use of baker's yeast for the asymmetric reduction of keto groups, which has been applied to synthesize chiral precursors for complex heterocyclic systems. elsevierpure.com

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are widely used for asymmetric synthesis. Copper(II) complexes with camphor-derived chiral ligands have been used to perform anti-selective asymmetric nitroaldol reactions, yielding chiral β-nitro alcohols which are versatile intermediates for amino alcohols. nih.gov Rhodium-catalyzed hydroformylation and hydrogenation reactions using chiral phosphine ligands also provide established routes for introducing stereocenters. nih.gov

Enantioselective Catalysis in Derivative Formation

Enantioselective catalysis is the cornerstone of asymmetric synthesis, enabling the formation of a desired enantiomer of a chiral product. The choice of catalyst is critical and depends on the specific reaction used to create or modify derivatives of this compound.

A key strategy involves the asymmetric reduction of a prochiral ketone precursor. This can be achieved with high enantioselectivity using catalysts such as those derived from the Corey-Bakshi-Shibata (CBS) reagent. For related compounds, catalyst systems combining a chiral ligand like (R)-α,α-diphenyl-2-pyrrolidinemethanol with a borane source have proven effective.

Another powerful approach is the catalytic, stereoselective cross-aldol reaction between aldehydes and ynals. This method can generate chiral propargylic alcohols, which are valuable synthetic intermediates. A ternary catalyst system, such as one combining an α,α-dialkylprolinol silyl ether, a copper(I) salt (CuI), and a Brønsted acid like benzoic acid (PhCO₂H), can achieve remarkably high levels of diastereo- and enantioselectivity (anti/syn ratio up to >20:1, ee up to >99%). rsc.org

The table below summarizes various enantioselective catalytic systems that have been successfully applied to the synthesis of molecules structurally related to this compound, illustrating the potential approaches for its derivative formation.

| Catalyst System | Reaction Type | Substrate Class | Reported Selectivity |

| Polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether | Conjugate Addition | Cinnamaldehydes & Malonates | High enantioselectivity |

| Copper(II) acetate & Camphor-derived ligand | Nitroaldol Reaction | Benzaldehydes & Nitroalkanes | 86-90% ee |

| Cinchona alkaloid-derived primary amine & TFA | Michael Addition | 4-Hydroxycoumarin & Benzylideneacetone | Good productivity, 81% ee |

| α,α-Dialkylprolinol silyl ether / CuI / PhCO₂H | Cross-Aldol Reaction | Aldehydes & Ynals | up to >99% ee; >20:1 dr |

Integration of this compound into Complex Molecular Architectures

The unique structure of this compound, featuring a rigid aromatic core flanked by two chemically distinct hydroxyl groups, makes it an attractive building block, or scaffold, for constructing larger, more complex molecules. cymitquimica.com Its utility lies in the ability to selectively functionalize the primary and benzylic alcohols, allowing for the controlled assembly of multifunctional compounds.

Scaffold Design and Construction

A molecular scaffold is a core structure upon which other molecular fragments can be assembled in a defined spatial arrangement. mdpi.com An ideal scaffold offers a scalable synthesis, is homogeneous, and allows for rational derivatization with precise architectural control. mdpi.com this compound fits these criteria well.

The primary alcohol at the end of the propyl chain and the benzylic alcohol attached to the phenyl ring exhibit different reactivity. The primary alcohol is generally more nucleophilic and less sterically hindered, making it more reactive in SN2-type reactions like etherification or esterification under standard conditions. The benzylic alcohol is more sterically hindered but can be activated under specific conditions, such as those favoring carbocation formation or through conversion to a better leaving group.

This differential reactivity allows for orthogonal protection and functionalization strategies. One hydroxyl group can be protected while the other is reacted, and then the protecting group can be removed to allow for a subsequent reaction at the second site. This stepwise approach enables the use of this compound as a bifunctional linker to connect two different molecular entities, such as a targeting moiety and a therapeutic agent, in a precisely controlled manner.

| Functional Group | Potential Reaction | Resulting Linkage | Application in Scaffolding |

| Primary Alcohol (-CH₂OH) | Esterification | Ester (-O-C=O) | Attachment of carboxylic acid-containing molecules. |

| Primary Alcohol (-CH₂OH) | Etherification (Williamson) | Ether (-O-) | Stable linkage to other molecular fragments. |

| Benzylic Alcohol (-CH₂OH) | Mitsunobu Reaction | Ether, Ester | Inversion of stereochemistry, attachment of various nucleophiles. |

| Both Hydroxyl Groups | Reaction with Diisocyanates | Urethane (-O-CO-NH-) | Formation of polyurethane polymers. |

| Both Hydroxyl Groups | Reaction with Dicarboxylic Acids | Polyester (-O-C=O...O-C=O) | Formation of polyester polymers. |

Synthesis of Conjugates and Polymeric Forms

The diol functionality of this compound makes it a suitable monomer for step-growth polymerization. By reacting it with bifunctional monomers such as dicarboxylic acids or their derivatives (e.g., acyl chlorides), polyesters can be synthesized. Similarly, reaction with diisocyanates leads to the formation of polyurethanes. The inclusion of the aromatic ring in the polymer backbone imparts rigidity and can influence the thermal and mechanical properties of the resulting material.

Furthermore, this compound is an excellent candidate for creating polymer-drug conjugates. nih.gov In such applications, the molecule can act as a linker between a water-soluble polymer carrier, like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, and a low molecular weight drug. nih.gov For example, the primary alcohol could be used to attach the molecule to the polymer backbone, while the benzylic alcohol could be esterified with a drug containing a carboxylic acid group. This creates a conjugate where the drug is attached via a biodegradable ester linkage, allowing for its release under physiological conditions.

Multicomponent polymerization strategies can also be employed to create complex π-conjugated polymers from simple building blocks. nsf.gov While not a traditional monomer for such systems, functionalized derivatives of this compound could be designed to participate in reactions like Stille or Sonogashira coupling, incorporating its structural motif into advanced materials for applications in organic electronics. nsf.govnih.gov

Spectroscopic and Structural Elucidation of 3 4 Hydroxymethyl Phenyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unambiguous information about the carbon skeleton and the chemical environment of protons.

The ¹H NMR spectrum of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by neighboring atoms and functional groups.

The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets around δ 7.1-7.3 ppm. rsc.orgchemicalbook.com The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around δ 4.6 ppm. rsc.orgbmrb.io The aliphatic propanol (B110389) chain protons would present as three distinct multiplets: a triplet for the terminal methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH) at approximately δ 3.6 ppm, a triplet for the benzylic methylene group (-Ar-CH₂) around δ 2.7 ppm, and a multiplet (likely a quintet or sextet) for the central methylene group (-CH₂-) around δ 1.9 ppm. The two hydroxyl protons (-OH) would typically appear as broad singlets, their chemical shifts being variable and dependent on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -CH₂CH₂CH₂OH) | ~7.15 | d (Doublet) | 2H |

| Aromatic H (ortho to -CH₂OH) | ~7.25 | d (Doublet) | 2H |

| Benzylic Protons (-Ar-CH₂OH) | ~4.64 | s (Singlet) | 2H |

| Aliphatic Protons (-CH₂OH) | ~3.65 | t (Triplet) | 2H |

| Aliphatic Protons (Ar-CH₂-) | ~2.68 | t (Triplet) | 2H |

| Aliphatic Protons (-CH₂-CH₂-CH₂-) | ~1.88 | m (Multiplet) | 2H |

| Hydroxyl Protons (Ar-CH₂OH and -CH₂OH) | Variable | br s (Broad Singlet) | 2H |

Data are estimated based on spectral data for analogous compounds such as 3-phenyl-1-propanol (B195566) and 4-methylbenzyl alcohol. rsc.orgchemicalbook.combmrb.iochemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, eight distinct carbon signals are expected.

The carbon of the benzylic hydroxymethyl group (-CH₂OH) is anticipated around δ 65 ppm. bmrb.io The carbons of the propanol side chain would appear at approximately δ 62 ppm (-CH₂OH), δ 34 ppm (Ar-CH₂-), and δ 32 ppm for the central methylene carbon. chemicalbook.comrsc.org The aromatic region will show four signals: two for the protonated carbons (ortho to each substituent) around δ 129 ppm and δ 127 ppm, and two for the quaternary (ipso) carbons, with the carbon bearing the propanol chain appearing around δ 142 ppm and the one bearing the hydroxymethyl group around δ 138 ppm. bmrb.iochemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary C (C-CH₂CH₂CH₂OH) | ~142.0 |

| Quaternary C (C-CH₂OH) | ~138.0 |

| Aromatic CH (ortho to -CH₂CH₂CH₂OH) | ~129.0 |

| Aromatic CH (ortho to -CH₂OH) | ~127.5 |

| Benzylic Carbon (-Ar-CH₂OH) | ~65.0 |

| Aliphatic Carbon (-CH₂OH) | ~62.0 |

| Aliphatic Carbon (Ar-CH₂-) | ~34.0 |

| Aliphatic Carbon (-CH₂-CH₂-CH₂-) | ~32.0 |

Data are estimated based on spectral data for analogous compounds such as 3-phenyl-1-propanol and 4-methylbenzyl alcohol. bmrb.iochemicalbook.comrsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. science.gov For this compound, strong cross-peaks would be observed between the adjacent methylene protons of the propanol chain (Ar-CH₂-CH₂ -CH₂ -OH), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. columbia.edu It would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the proton signal at ~2.68 ppm would show a cross-peak with the carbon signal at ~34.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds (²J and ³J coupling). columbia.eduyoutube.com It is crucial for connecting the different fragments of the molecule. Key correlations would include:

The protons of the Ar-CH₂- group (~2.68 ppm) to the ipso- and ortho- carbons of the aromatic ring.

The benzylic protons of the Ar-CH₂OH group (~4.64 ppm) to their ipso- and ortho- carbons.

The aromatic protons to the benzylic and propyl carbons, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule and insights into its conformation.

The Fourier-Transform Infrared (FT-IR) spectrum is dominated by absorptions from the molecule's key functional groups.

O-H Stretch: A very prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the two primary alcohols. askthenerd.comnist.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹). askthenerd.com Aliphatic C-H stretching from the methylene groups will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). askthenerd.com

C=C Stretch: Aromatic ring stretching vibrations give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region. reddit.com

C-O Stretch: The stretching vibration of the C-O bond in primary alcohols results in a strong absorption band typically found in the 1050-1075 cm⁻¹ range. nist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3050 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Primary Alcohol C-O Stretch | 1050 - 1075 | Strong |

Frequencies are based on general IR correlation charts and data for benzyl (B1604629) alcohol and 3-phenyl-propanol. askthenerd.comnist.govchemicalbook.com

The flexibility of the propanol side chain allows for the existence of different rotational isomers (conformers). Vibrational spectroscopy, particularly Raman spectroscopy, is sensitive to these conformational changes. mdpi.com For a molecule like n-propanol, distinct conformers (e.g., Gt, Gg, Tt) arising from rotations around the C-C and C-O bonds have been identified. mdpi.comresearchgate.net These different geometries result in slight shifts in the vibrational frequencies of certain modes, especially C-C stretching, C-H bending, and other skeletal vibrations in the "fingerprint region" (below 1500 cm⁻¹). researchgate.net

For this compound, the C-C stretching modes of the propyl chain, typically observed in the 1000-1150 cm⁻¹ region of the Raman spectrum, would be sensitive to the trans and gauche arrangements of the carbon backbone. whiterose.ac.uk While individual conformers may not be fully resolved at room temperature in the liquid phase, analysis of the band shapes and comparison with theoretical calculations can provide information on the predominant conformations and the dynamics of conformational exchange. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. In the analysis of this compound (C₁₀H₁₄O₂), electron ionization (EI) mass spectrometry reveals a molecular ion peak (M⁺•) corresponding to its nominal molecular weight of 166 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable insights into the molecule's structure. The energetically unstable molecular ion undergoes fragmentation through characteristic pathways for alcohols and benzyl derivatives. chemguide.co.uk Key fragmentation processes include:

Alpha-Cleavage: Primary alcohols are known to undergo alpha-cleavage, which for the propan-1-ol moiety would result in the formation of a [CH₂OH]⁺ ion at a mass-to-charge ratio (m/z) of 31. youtube.com This is a strong indicator of a primary alcohol functionality. docbrown.info

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols. youtube.comlibretexts.org This would produce a significant peak at m/z 148.

Benzylic Cleavage: The presence of the benzene ring stabilizes adjacent carbocations, making benzylic cleavage a dominant process. Fragmentation of the bond between the first and second carbon of the propyl chain can lead to the formation of a stable hydroxymethylbenzyl cation ([HOC H₂C₆H₄CH₂]⁺) at m/z 121. Analysis of the closely related benzyl alcohol shows major fragments at m/z 108 (M⁺•), 91 (loss of •OH), and 77 (phenyl cation). ucalgary.canist.gov By analogy, cleavage leading to a tropylium-like ion is expected. The most abundant fragment ion is often the one that possesses the greatest stability. chemguide.co.uk

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₁₀H₁₂O]⁺• | Loss of H₂O (Dehydration) |

| 135 | [C₉H₁₁O]⁺ | Loss of •CH₂OH |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, formation of hydroxymethylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage and rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage of primary alcohol |

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a precise molecular formula. docbrown.info For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

The calculated exact mass for the molecular formula C₁₀H₁₄O₂ is 166.09938 u . The experimental observation of a molecular ion peak at this precise m/z value in an HRMS spectrum would definitively confirm the elemental composition and distinguish it from other isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. edu.krd It is widely used for purity assessment and can provide information regarding the volatility of a compound. nih.gov

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time—the time it takes for the compound to travel through the column—is characteristic of the compound's volatility and its interaction with the column's stationary phase. For this compound, the two polar hydroxyl groups lead to strong intermolecular hydrogen bonding, which results in a relatively high boiling point and lower volatility. chromatographyonline.com Consequently, it would exhibit a longer retention time on a standard non-polar GC column compared to analogues lacking hydroxyl groups. The choice of stationary phase is critical; a polar phase may offer better peak shape and resolution for diols, though potentially with longer retention times. sigmaaldrich.com

For purity analysis, a GC chromatogram of a high-purity sample would display a single, sharp peak. The mass spectrometer then analyzes this peak, confirming its identity. Any additional peaks in the chromatogram would correspond to impurities, which can be subsequently identified by their own mass spectra.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about conjugated electronic systems within a molecule. up.ac.za The primary chromophore in this compound is the para-substituted benzene ring.

Benzene itself exhibits three characteristic π → π* absorption bands: an intense E₁ band (~184 nm), a moderately intense E₂ band (~204 nm), and a weak, fine-structured B-band (~256 nm). spcmc.ac.inquimicaorganica.org When substituents are added to the benzene ring, these absorption maxima can shift, typically to longer wavelengths (a bathochromic or red shift). up.ac.za The alkyl and hydroxymethyl groups on the ring in this compound act as auxochromes, modifying the absorption profile. Based on data for similarly substituted benzenes, the B-band, which is of most practical interest, is expected to shift to a longer wavelength and lose its fine structure. spcmc.ac.innist.gov For example, benzyl alcohol has an absorption maximum around 259 nm. aatbio.com

| Absorption Band | Predicted λmax (nm) | Electronic Transition | Typical Molar Absorptivity (ε) |

|---|---|---|---|

| E₂ Band | ~220 - 230 | π → π | Moderate to High |

| B Band | ~265 - 275 | π → π (Symmetry-forbidden) | Low to Moderate |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the solid state. azolifesciences.comnumberanalytics.com This technique requires the growth of a high-quality single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic structure can be modeled and refined. nih.gov

Molecular Confirmation: Unambiguous confirmation of the compound's constitution and connectivity.

Conformational Analysis: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the propanol chain relative to the phenyl ring in the solid state.

Intermolecular Interactions: Detailed insight into the crystal packing. Given the presence of two hydroxyl groups, which can act as both hydrogen bond donors and acceptors, an extensive network of intermolecular hydrogen bonds is expected to dominate the crystal lattice. These interactions are fundamental to the compound's physical properties, such as its melting point and solubility.

The results of an X-ray crystallographic experiment are typically summarized in a standardized table.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Elemental composition of the molecule | C₁₀H₁₄O₂ |

| Formula Weight | Molecular weight of the compound | 166.22 g/mol |

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) | Monoclinic |

| Space Group | Describes the symmetry of the unit cell | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 5.1 Å, b = 7.8 Å, c = 14.8 Å, β = 97.1° |

| Volume | Volume of the unit cell | 581 ų |

| Z | Number of molecules per unit cell | 2 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | ~0.04 |

Computational Analysis of this compound Remains a Niche Area of Research

Extensive searches for dedicated computational chemistry and theoretical investigations into the specific properties of this compound have yielded no specific scholarly articles or detailed research findings. While the principles of computational analysis are well-established, their direct application to this particular compound does not appear to be documented in publicly available scientific literature.

In addition to DFT, Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. The Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is essential for predicting how the molecule will interact with other chemical species.

Despite the utility of these computational methods, it appears that this compound has not been the specific subject of such detailed theoretical investigations in published research. Consequently, data tables and in-depth discussions concerning its bond lengths, bond angles, vibrational frequencies, HOMO-LUMO energy gaps, NBO analysis, and MEP surface are not available. The scientific community has yet to focus its computational efforts on this particular molecule, leaving a gap in the understanding of its theoretical and quantum chemical properties.

Computational Chemistry and Theoretical Investigations of 3 4 Hydroxymethyl Phenyl Propan 1 Ol

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Computations

There are currently no published studies detailing the theoretical computation of Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. Such calculations, typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, would provide valuable insights into the electronic environment of the atomic nuclei and aid in the interpretation of experimental NMR spectra.

Simulated Vibrational and Electronic Spectra (e.g., TD-DFT)

Similarly, the scientific literature lacks reports on the simulated vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of this compound. Theoretical vibrational analysis would allow for the assignment of specific vibrational modes to the functional groups within the molecule. Furthermore, TD-DFT calculations could predict the electronic transitions and absorption maxima, offering a deeper understanding of the molecule's photophysical properties.

Investigation of Non-Linear Optical (NLO) Properties

The potential non-linear optical (NLO) properties of this compound have not been theoretically investigated in available research. Computational studies in this area would typically involve the calculation of properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics and photonics.

Mechanistic Organic Reactions and Reactivity Studies of 3 4 Hydroxymethyl Phenyl Propan 1 Ol

Oxidation Reactions of Primary Alcohol Functionality

The presence of two primary alcohol groups in 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, one aliphatic and one benzylic, presents a challenge in selective oxidation. The benzylic alcohol is generally more susceptible to oxidation due to the stability of the resulting benzylic intermediates.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the more reactive benzylic alcohol to an aldehyde, yielding 3-(4-formylphenyl)propan-1-ol. The mechanism for these oxidations typically involves the formation of a chromate (B82759) ester or a periodinane intermediate, followed by an E2-like elimination of a proton from the carbinol carbon.

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic media will lead to the over-oxidation of the benzylic alcohol to a carboxylic acid, forming 3-(4-carboxyphenyl)propan-1-ol. Under harsh conditions, both alcohol functionalities can be oxidized. The selective oxidation of the aliphatic propan-1-ol moiety while preserving the benzylic alcohol is challenging and generally requires protective group strategies.

| Oxidizing Agent | Product(s) | Selectivity |

| Pyridinium Chlorochromate (PCC) | 3-(4-formylphenyl)propan-1-ol | High for benzylic alcohol |

| Dess-Martin Periodinane (DMP) | 3-(4-formylphenyl)propan-1-ol | High for benzylic alcohol |

| Potassium Permanganate (KMnO4) | 3-(4-carboxyphenyl)propan-1-ol, further oxidation products possible | Low, favors over-oxidation of benzylic alcohol |

| Chromium Trioxide (CrO3) | 3-(4-carboxyphenyl)propan-1-ol, further oxidation products possible | Low, favors over-oxidation of benzylic alcohol |

Reduction Reactions to Related Hydrocarbons

The complete reduction of both hydroxyl groups in this compound to the corresponding hydrocarbon, 1-methyl-4-propylbenzene, requires harsh reaction conditions. This transformation, known as deoxygenation, can be achieved through several methods.

One common method is the Clemmensen reduction, which involves refluxing the substrate with amalgamated zinc in concentrated hydrochloric acid. This method is suitable for substrates that are stable in strongly acidic conditions. Another powerful method is the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base (like potassium hydroxide) at high temperatures. This is ideal for compounds that are sensitive to acid.

Alternatively, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst at elevated temperature and pressure can effect the hydrogenolysis of the benzylic C-O bond. The primary aliphatic alcohol is more resistant to hydrogenolysis and may require more forcing conditions or conversion to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

| Reduction Method | Reagents | Product | Conditions |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-methyl-4-propylbenzene | Reflux |

| Wolff-Kishner Reduction | H2NNH2, KOH, high-boiling solvent | 1-methyl-4-propylbenzene | High temperature |

| Catalytic Hydrogenolysis | H2, Pd/C | 1-methyl-4-propylbenzene | High temperature and pressure |

Photochemical Pathways and Photoinduced Reactivity

The phenyl group in this compound acts as a chromophore, enabling the molecule to absorb UV light and undergo photochemical reactions. The benzylic C-H and O-H bonds are particularly susceptible to photoinduced cleavage.

Upon UV irradiation, the molecule can be excited to a singlet or triplet state. In the presence of a suitable photosensitizer or upon direct absorption of high-energy photons, homolytic cleavage of the benzylic C-H or O-H bond can occur, leading to the formation of radical species. This process is known as hydrogen abstraction. The stability of the resulting benzylic radical makes this pathway favorable. The presence of the hydroxymethyl group can influence the electronic properties of the aromatic ring and, consequently, the efficiency of these photochemical processes.

The primary radical intermediates formed from the photolysis of this compound are the benzylic radical and the corresponding alkoxy radical. These transient species can be detected and characterized using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and transient absorption spectroscopy. EPR spectroscopy can provide information about the structure and electronic environment of the radical species. The benzylic radical, being resonance-stabilized, is expected to be more persistent and thus more readily observable by EPR. Further reactions of these radical intermediates can lead to dimerization, disproportionation, or reaction with molecular oxygen to form peroxy radicals.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The hydroxymethyl and the propyl alcohol substituents are both ortho-, para-directing and weakly activating groups. Therefore, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, is expected to occur primarily at the positions ortho to these substituents. Steric hindrance from the propyl group might favor substitution at the position ortho to the hydroxymethyl group.

For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers, with the major products being 2-nitro-3-(4-hydroxymethyl-phenyl)-propan-1-ol and 3-(3-nitro-4-hydroxymethyl-phenyl)-propan-1-ol. The exact ratio of isomers would depend on the specific reaction conditions.

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not feasible unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

Role as a Key Intermediate in Multi-Step Organic Syntheses

Due to its bifunctional nature, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. For example, derivatives of this compound have been utilized in the synthesis of angiotensin II receptor antagonists like valsartan. In these syntheses, the hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde, which then participates in subsequent coupling reactions. The propanol (B110389) side chain can also be modified to introduce other functionalities. The ability to selectively react at either the benzylic or the aliphatic alcohol, or at the aromatic ring, makes it a versatile building block for the construction of diverse molecular architectures.

Biological and Biochemical Research on 3 4 Hydroxymethyl Phenyl Propan 1 Ol

Investigation of Biological Activities Related to Chemical Structure

The biological activities of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL are intrinsically linked to its molecular architecture, which features a phenyl ring substituted with both a hydroxymethyl group and a propanol (B110389) chain. This combination of an aromatic core and aliphatic alcohol functionalities suggests a potential for diverse biochemical interactions.

While specific, detailed studies on the enzyme inhibitory profile of this compound are not extensively documented in publicly available literature, its chemical structure allows for informed hypotheses regarding its potential modulatory effects. As a member of the broad class of phenylpropanoids, it may interact with various enzymes. Glycosides of phenylpropanoids, for example, are known to exhibit enzyme-inhibitory effects. researchgate.net

The presence of two hydroxyl groups—one benzylic and one primary aliphatic—provides sites for hydrogen bonding, which is a critical interaction for binding to enzyme active sites. It is plausible that this compound could act as a substrate or a competitive inhibitor for enzymes that process other phenolic compounds or alcohols, such as alcohol dehydrogenases, aldehyde dehydrogenases, or certain cytochrome P450 isozymes. evitachem.comnih.gov However, without direct experimental evidence, the specific enzymatic targets and the extent of inhibition or modulation by this compound remain speculative.

Phenolic compounds are a well-established class of natural antimicrobials. mdpi.com Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes, which alters permeability and leads to the leakage of intracellular contents. mdpi.com Other mechanisms include the denaturation of essential enzymes and interaction with microbial DNA. mdpi.com

To illustrate the antimicrobial potential within this chemical class, the following table presents findings for structurally analogous compounds.

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) |

| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones | Klebsiella pneumoniae | 12.5 µg/mL |

| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones | Escherichia coli | >12.5 µg/mL |

| Caffeic Acid (a simple phenolic acid) | Staphylococcus aureus (MRSA and MSSA) | 256–1024 µg/mL |

This table shows data for structurally related compounds to illustrate potential activity and is not direct data for this compound. Data sourced from mdpi.comresearchgate.net.

The antioxidant capacity of phenolic compounds is one of their most recognized biological properties. mdpi.com This activity stems primarily from the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. mdpi.com The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring, making it relatively unreactive.

The structure of this compound, containing a classic phenolic moiety, strongly suggests it possesses antioxidant capabilities. evitachem.com While quantitative antioxidant assays specifically for this compound are not readily found in the reviewed literature, the activity of related phenylpropanoids is well-documented using standard methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The presence of the hydroxymethyl group might also influence its antioxidant potential and solubility.

The table below summarizes the antioxidant activity of common, structurally related phenolic acids to provide context.

| Compound | Antioxidant Assay | Result (e.g., IC50) |

| Ferulic Acid | ABTS Radical Scavenging | High Activity |

| Caffeic Acid | ABTS Radical Scavenging | High Activity |

| p-Coumaric Acid | ABTS Radical Scavenging | High Activity |

This table includes data for structurally related phenolic acids to demonstrate the antioxidant potential of this class of compounds. Data sourced from mdpi.com.

Biotransformation and Metabolic Fate Studies

Understanding the biotransformation and metabolic fate of this compound is crucial for evaluating its biochemical impact. Its metabolism is predicted to follow established pathways for xenobiotics containing alcohol and phenol (B47542) functionalities.

In vitro studies using liver microsomes, hepatocytes, or other cellular systems would be expected to reveal several key metabolic pathways for this compound. The primary sites for metabolic transformation are the two hydroxyl groups and the aromatic ring.

Oxidation: The primary alcohol on the propanol side chain is susceptible to oxidation, first to an aldehyde intermediate, 3-(4-hydroxymethyl-phenyl)propanal, and subsequently to the corresponding carboxylic acid, 3-(4-hydroxymethyl-phenyl)propanoic acid. Similarly, the benzylic alcohol can be oxidized to an aldehyde and then to 4-(3-hydroxypropyl)benzoic acid. This sequential oxidation of alcohols to acids is a common metabolic route. nih.gov

Conjugation (Phase II Metabolism): The phenolic hydroxyl group is a prime target for conjugation reactions. Glucuronidation, forming a glucuronide conjugate, and sulfation, forming a sulfate (B86663) ester, are the most common pathways. nih.gov The primary alcohol on the propanol chain can also undergo glucuronidation. These reactions increase the water solubility of the compound, facilitating its excretion.

The following table outlines the potential metabolic transformations.

| Metabolic Reaction | Functional Group Targeted | Potential Metabolite |

| Oxidation | Primary Aliphatic Alcohol | 3-(4-Hydroxymethyl-phenyl)propanoic acid |

| Oxidation | Benzylic Alcohol | 4-(3-Hydroxypropyl)benzoic acid |

| Glucuronidation | Phenolic Hydroxyl | This compound 4-O-glucuronide |

| Sulfation | Phenolic Hydroxyl | This compound 4-O-sulfate |

Specific enzyme families are responsible for catalyzing the metabolic reactions described above. The biotransformation of this compound is an enzyme-mediated process involving both Phase I and Phase II enzymes.

Phase I Enzymes: The oxidation of the alcohol groups is primarily mediated by cytosolic alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.gov Additionally, microsomal cytochrome P450 (CYP) enzymes can participate in oxidative metabolism, including potential hydroxylation of the aromatic ring, although this is often a slower reaction compared to the oxidation of the existing alcohol groups. ebrary.net

Phase II Enzymes: The conjugation reactions are carried out by transferase enzymes. UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl groups. researchgate.net Sulfotransferases (SULTs) are responsible for the sulfation of the phenolic group, a reaction that can sometimes lead to bioactivation of benzylic alcohols into reactive sulfuric acid esters. nih.gov

The table below maps the proposed biotransformations to the enzymes that would likely catalyze them.

| Biotransformation Reaction | Catalyzing Enzyme Family |

| Alcohol Oxidation to Aldehyde | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP) |

| Aldehyde Oxidation to Carboxylic Acid | Aldehyde Dehydrogenase (ALDH) |

| Glucuronide Conjugation | UDP-glucuronosyltransferase (UGT) |

| Sulfate Conjugation | Sulfotransferase (SULT) |

Microbial Biotransformations and Degradation Pathways

Direct research on the microbial biotransformation of this compound is not extensively documented in publicly available literature. However, the degradation pathways can be inferred from studies on structurally similar compounds, such as other phenylpropanoids and aromatic hydrocarbons. researchgate.netwikipedia.org Microorganisms have developed diverse strategies to catabolize aromatic compounds, typically involving initial activation of the stable aromatic ring followed by cleavage. semanticscholar.orgnih.gov

Microbial degradation of aromatic compounds is a critical process for bioremediation and involves a wide range of microorganisms capable of breaking down these persistent pollutants. nih.gov For compounds like this compound, which possesses an alkyl side chain and hydroxyl groups, several microbial enzymatic reactions are plausible. Common biotransformation reactions include oxidation, reduction, hydrolysis, isomerization, and the introduction of new functional groups. researchgate.net

Potential microbial degradation of the propyl side chain could occur through oxidation, transforming the terminal alcohol into an aldehyde and then a carboxylic acid, a common pathway observed in the metabolism of aromatic alcohols. researchgate.net Further degradation could proceed via β-oxidation. The aromatic ring itself is typically hydroxylated by oxygenases as an initial step in aerobic degradation pathways, leading to the formation of catechol or protocatechuate intermediates. researchgate.net These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, opening the path for the resulting aliphatic acids to enter central metabolic pathways like the TCA cycle. researchgate.net

The degradation of phenylpropanoids, a class of compounds biosynthesized by plants from phenylalanine and tyrosine, has been studied in various bacteria. researchgate.netwikipedia.org These pathways often involve modifications to the three-carbon side chain and the aromatic ring. frontiersin.orgnih.gov For example, bacteria can metabolize compounds like isoeugenol (B1672232) to produce valuable products like vanillin (B372448) through enzymatic action. researchgate.net This suggests that microbes possess the enzymatic machinery to modify the propyl-alcohol side chain and the hydroxymethyl-substituted phenyl ring of this compound.

Table 1: Common Microbial Biotransformation Reactions for Aromatic Compounds

| Reaction Type | Description | Potential Effect on this compound |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the aromatic ring or alkyl side chain. Often the first step in aerobic degradation. researchgate.net | Formation of di- or tri-hydroxylated phenyl derivatives. |

| Oxidation | Conversion of alcohol groups to aldehydes and then to carboxylic acids. researchgate.net | Oxidation of the propan-1-ol and/or the hydroxymethyl group to corresponding aldehydes and carboxylic acids. |

| Dehydrogenation | Removal of hydrogen atoms, potentially leading to double bond formation. | Modification of the propyl side chain. |

| Ring Cleavage | Breaking of the aromatic ring, typically after dihydroxylation, by dioxygenase enzymes. semanticscholar.org | Conversion of the aromatic ring into aliphatic intermediates. |

Receptor-Ligand Interactions and Binding Studies (if applicable for derivatives)

The hydroxyl (-OH) groups are crucial for forming hydrogen bonds with amino acid residues in a receptor's binding pocket, such as serine, threonine, or tyrosine. slideshare.net These interactions are highly directional and can contribute significantly to binding affinity and specificity. nih.govresearchgate.net The presence of two hydroxyl groups in this compound offers multiple possibilities for acting as both hydrogen bond donors and acceptors, potentially anchoring the molecule within a binding site. nih.gov The contribution of hydroxyl groups to binding affinity can be substantial, though this is balanced by a high desolvation penalty. nih.gov

The aromatic phenyl ring can participate in several types of non-covalent interactions:

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can interact favorably with hydrophobic pockets within a receptor, displacing water molecules and contributing to binding affinity.

π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The phenyl ring can interact with cationic (positively charged) amino acid residues such as lysine (B10760008) or arginine.

Structure-Activity Relationship (SAR) Studies of Related Hydroxymethyl-Substituted Compounds

While specific structure-activity relationship (SAR) studies for this compound are unavailable, extensive research on other hydroxymethyl-substituted aromatic compounds provides valuable insights into the role of the hydroxymethyl (-CH2OH) group in modulating biological activity. The introduction of this group can influence a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The hydroxymethyl group can act as a bioisostere for other functional groups, such as a phenolic hydroxyl or a carboxylic acid group, altering the molecule's electronic properties and hydrogen bonding capacity. nih.gov This substitution can lead to significant changes in receptor interactions and biological response.

A notable example is the β2-adrenergic agonist Salbutamol, where the replacement of a meta-hydroxyl group of a catechol structure with a hydroxymethyl group results in selectivity for the β2 receptor and resistance to metabolism by the enzyme catechol-O-methyltransferase (COMT). This modification enhances the drug's oral activity and duration of action.

In SAR studies of β-phenethylamine derivatives, which share a core structure with the subject compound, substitutions on the benzene ring are known to critically influence their activity at various receptors, including dopamine (B1211576) and serotonin (B10506) transporters. biomolther.orgresearchgate.net The position and nature of substituents dictate the affinity and selectivity. For example, in one study, benzyl (B1604629) alcohol derivatives showed antibacterial activity that was dependent on the substitution pattern on the aromatic ring. dergipark.org.trresearchgate.net

The hydroxymethyl group often enhances water solubility compared to a methyl or hydrogen substituent, which can be advantageous for drug design. nih.gov Furthermore, it can establish key hydrogen bonding interactions within a receptor's active site, thereby increasing potency. nih.gov

Table 2: Influence of Hydroxymethyl Substitution on Biological Activity in Various Compounds

| Parent Compound Class | Hydroxymethyl-Substituted Analog | Key SAR Finding | Reference |

|---|---|---|---|

| Catecholamines (e.g., Isoproterenol) | Salbutamol | Replacement of a meta-hydroxyl with a hydroxymethyl group confers β2-receptor selectivity and metabolic stability. | - |

| Indazole Derivatives | YC-1 (Lificiguat) | The hydroxymethyl group at a specific position was found to be a more effective substituent for inhibitory activity than hydrogen or sulfonamide groups. | - |

| GluN2B-selective NMDA receptor antagonists | Hydroxymethyl bioisosteres of phenols | The hydroxymethyl group increases potency through hydrogen bonding interactions with the receptor. nih.gov | nih.gov |

| Benzyl Alcohols | Substituted Benzyl Alcohol Derivatives | Toxicity and antibacterial activity are influenced by the nature and position of substituents on the phenyl ring, including alkyl and halogen groups. researchgate.netnih.gov | researchgate.netnih.gov |

Conclusion and Future Research Directions for 3 4 Hydroxymethyl Phenyl Propan 1 Ol

Summary of Key Research Findings and Contributions to Date

To date, research on 3-(4-Hydroxymethyl-phenyl)-propan-1-OL has primarily focused on its role as a chemical intermediate. It is recognized for its utility in the synthesis of more complex organic molecules and pharmaceuticals. Investigations into its potential therapeutic applications are ongoing, with preliminary interest in its capacity as an anti-inflammatory and anti-cancer agent.

Several methods for the synthesis of this compound have been established, offering a range of yields and scalability. These methods are summarized in the table below.

| Synthesis Method | Reducing Agent/Catalyst | Typical Yield (%) | Scale | Key Features |

|---|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 60-75 | Lab-scale | Mild reaction conditions, operational simplicity. |

| Ketone Reduction | Lithium Aluminium Hydride (LiAlH₄) | 85-90 | Lab-scale | Higher yield compared to NaBH₄. |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | >90 | Industrial | High efficiency and suitable for large-scale production. |

The reactivity of its hydroxyl groups allows for a variety of chemical transformations, including oxidation to form carboxylic acids and reduction to form amines, further expanding its utility as a versatile building block.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its potential, significant knowledge gaps exist in the scientific literature regarding this compound. A primary deficiency is the lack of in-depth studies on its biological activities. While its potential as an anti-inflammatory and anti-cancer agent has been suggested, there is a scarcity of published research detailing specific mechanisms of action, in vitro and in vivo efficacy, or structure-activity relationships (SAR) for this compound or its derivatives.

Furthermore, there is a notable absence of comprehensive studies on its pharmacokinetic and pharmacodynamic profiles. Understanding how the human body absorbs, distributes, metabolizes, and excretes this compound is crucial for any future therapeutic development. The exploration of its derivatives is also in its infancy. While it serves as a versatile scaffold, there are limited examples of systematically synthesized libraries of derivatives and their subsequent biological evaluation.

Future Directions in Synthetic Methodology Development

Future research in the synthesis of this compound should focus on the development of more sustainable and efficient methodologies. Green chemistry approaches, such as the use of biocatalysts or reactions in environmentally benign solvents, could offer significant advantages over traditional methods. The development of one-pot or tandem reactions that combine multiple synthetic steps would also enhance efficiency and reduce waste. Furthermore, exploring novel catalytic systems, including non-precious metal catalysts, could lead to more cost-effective and scalable production processes.

Advanced Spectroscopic and Computational Approaches